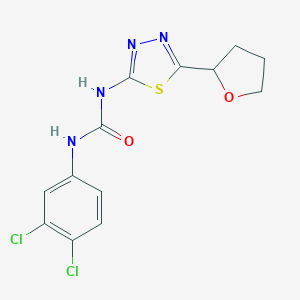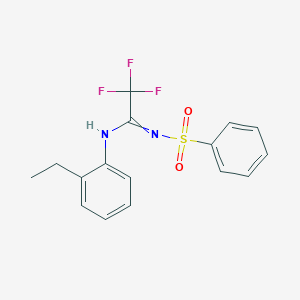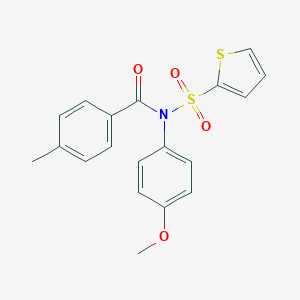
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high yield of synthesis, its diverse range of potential applications, and its relatively low toxicity. However, its limitations include its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea. One direction is to investigate its potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, further research could be conducted to investigate its potential as an antimicrobial and antifungal agent.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea can be achieved through the reaction of 3,4-dichloroaniline, 2-amino-5-tetrahydrofuran-2-yl-1,3,4-thiadiazole, and phosgene. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The yield of the reaction is typically high, and the compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C13H12Cl2N4O2S |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-8-4-3-7(6-9(8)15)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H2,16,17,19,20) |
InChI-Schlüssel |
GIRJEBVXUOYAJO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


